molecular formula C13H16O4 B1398091 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid CAS No. 732308-82-6

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid

Cat. No.: B1398091
CAS No.: 732308-82-6
M. Wt: 236.26 g/mol
InChI Key: ANYWJCSOPVLRHC-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylacetic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the field of medicinal chemistry and organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected amines.

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid primarily involves its role as a protecting group. The Boc group protects amines from unwanted reactions by temporarily blocking the reactive site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Tert-butoxycarbonyl)phenyl)acetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This combination makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals, where selective protection and deprotection of functional groups are essential .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-9(5-7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYWJCSOPVLRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate (4.00 g, 13.0 mmol) was taken up in THF (30 mL) and MeOH (10 mL) under N2. NaOH (2 M, 19.5 mL, 39.0 mmol) was added, and the reaction was stirred at room temperature for 45 min. The solution was quenched with 1 M citric acid and extracted with EtOAc (2×). The combined organic extracts were washed with water and brine, dried (MgSO4), and evaporated. The resulting yellow oil was dissolved in 1:1 EtOAc:water (100 mL) and stirred at 85° C. for 2 h. The mixture was diluted with 1 M citric acid and extracted with EtOAc. The organic layer was washed with water and brine, dried (MgSO4), and evaporated to give [4-(tert-Butoxycarbonyl)phenyl]acetic acid as a tan solid. 1H NMR (DMSO-d6, 600 MHz) δ 12.42 (bs, 1H), 7.82 (d, J=8.3 Hz, 2H), 7.35 (d, J=8.3 Hz, 2H), 3.64 (s, 2H), 1.51 (s, 9H). MS: cal'd 259 (MNa+), exp 259 (MNa+).
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4 g
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reactant
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10 mL
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19.5 mL
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30 mL
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Synthesis routes and methods III

Procedure details

A solution of 4.2 g (16.78 mmol) of tert-butyl 4-(2-methoxy-2-oxoethyl)benzoate in 50 ml of water and 50 ml of THF is mixed with 0.8 g (33.6 mmol) of lithium hydroxide and stirred at room temperature for 1 hour. The phases are separated and the aqueous phase is adjusted to pH 3 with 2 M hydrochloric acid. It is extracted with ethyl acetate. The organic phase is then washed with sodium chloride solution, dried over sodium sulphate and evaporated. 3.6 g (15.2 mmol, 87% yield) of the title compound are obtained.
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4.2 g
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0.8 g
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50 mL
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50 mL
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Yield
87%

Synthesis routes and methods IV

Procedure details

To a solution of dimethyl [4-(tert-butoxycarbonyl)phenyl]malonate (4.00 g, 13.0 mmol) in THF (30 mL) and MeOH (10 mL) was added NaOH (2N, 19.5 mL, 38.9 mmol). After stirring the reaction for 45 minutes at room temperature, it was diluted with 1 M citric acid and extracted with EtOAc. The organic layer was washed (water, brine), dried (MgSO4), and concentrated to a yellow residue. The residue was redissolved in EtOAc (50 mL) and H2O (50 mL) and stirred for 2 h at 80° C. The mixture was extracted with EtOAc, washed with water and brine, dried (MgSO4), and concentrated to give [4-tert-butoxycarbonyl)phenyl]acetic acid as an off-white solid. MS (ESI) calcd [M+Na]+ 259.1, found 259.1.
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4 g
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19.5 mL
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reactant
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30 mL
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10 mL
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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